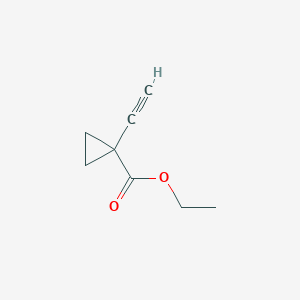

Ethyl 1-ethynylcyclopropane-1-carboxylate

Description

Ethyl 1-ethynylcyclopropane-1-carboxylate is a cyclopropane derivative featuring an ethynyl (C≡CH) substituent and an ethoxycarbonyl (COOEt) group.

Properties

IUPAC Name |

ethyl 1-ethynylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-3-8(5-6-8)7(9)10-4-2/h1H,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWVAUUAZRUWOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-ethynylcyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of an alkyne precursor. This process typically uses a transition metal catalyst, such as a rhodium or copper complex, to facilitate the formation of the cyclopropane ring . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and efficiency. The use of continuous flow reactors can also enhance the scalability and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethynylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like amines or alcohols can react with the ester group in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of ethyl cyclopropane-1-carboxylate.

Substitution: Formation of amides or alcohol derivatives.

Scientific Research Applications

Ethyl 1-ethynylcyclopropane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 1-ethynylcyclopropane-1-carboxylate exerts its effects involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The cyclopropane ring provides structural rigidity, which can affect the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Reactivity and Stability

- Ethynyl Substituent: The sp-hybridized ethynyl group introduces significant ring strain and electron deficiency, enhancing reactivity in cycloaddition (e.g., Huisgen) or Sonogashira coupling reactions. This contrasts with methyl or cyano analogs, which exhibit milder reactivity .

- Ester Group : The ethoxycarbonyl moiety in all compounds improves solubility in organic solvents and stabilizes the cyclopropane ring via conjugation, though steric effects vary with substituent size .

- Stability: Ethyl 1-cyanocyclopropane-1-carboxylate is prone to hydrolysis under acidic conditions due to the electron-withdrawing cyano group, whereas acetyl-substituted derivatives are more stable but susceptible to nucleophilic attack at the ketone .

Biological Activity

Ethyl 1-ethynylcyclopropane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of plant biology and its interactions with ethylene biosynthetic pathways. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Target Interaction

this compound acts as a structural analog to 1-aminocyclopropane-1-carboxylate (ACC), which is a precursor in the ethylene biosynthesis pathway. It primarily interacts with ethylene receptors, mimicking the action of ACC and thereby influencing ethylene-related physiological processes in plants.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- Ethylene Biosynthesis : It influences enzymes such as ACC synthase and ACC oxidase, which are crucial for converting S-adenosyl-L-methionine to ethylene. By acting as a substrate analog, it modulates the production of this important plant hormone.

- Cellular Responses : In plant cells, it enhances responses related to ethylene, including increased root hair formation, restrained root elongation, and accelerated fruit ripening.

Stability and Dosage Effects

Long-term studies indicate that this compound maintains consistent bioactivity over extended periods. Its effects are dose-dependent; higher concentrations lead to more pronounced biological responses in both plant and animal models.

Cellular Effects

The compound's interaction with cellular mechanisms results in significant changes in cellular behavior:

- Root Development : Increased root hair number and altered root elongation patterns have been observed, indicating its role in regulating developmental processes.

- Fruit Ripening : It has been shown to accelerate the ripening process in postharvest fruits, which is critical for agricultural applications.

Case Studies

Several studies have investigated the effects of this compound:

- Study on Ethylene Production : A laboratory study demonstrated that varying concentrations of the compound significantly influenced ethylene production rates in treated plant tissues. The results indicated a direct correlation between dosage and ethylene output, highlighting its potential as an agricultural growth regulator.

- Animal Model Research : In animal models, the compound exhibited varied effects based on dosage. Higher doses resulted in enhanced physiological responses akin to those seen with natural ethylene exposure, suggesting potential applications beyond plant biology.

Comparative Analysis

| Parameter | This compound | Natural Ethylene |

|---|---|---|

| Mechanism of Action | ACC analog; binds to ethylene receptors | Directly synthesized in plants |

| Stability | Stable over long periods | Degrades quickly |

| Effects on Plants | Enhances root hair formation; accelerates ripening | Regulates growth and development |

| Dose Dependency | Yes | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.